

Characterization of 1,9-Decadiyne: A Spectroscopic Guide

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Compound of Interest

Compound Name: 1,9-Decadiyne

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and methodologies essential for the characterization of **1,9-decadiyne**. The information presented is curated to assist in the accurate identification and quality assessment of this terminal diyne, a valuable building block in organic synthesis and materials science.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **1,9-decadiyne**, facilitating straightforward comparison and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.18	Triplet	2H	HC≡C-CH ₂ -
~1.94	Triplet of triplets	2H	HC≡C-
1.29 - 1.79	Multiplet	8H	-(CH ₂) ₄ -

Solvent: CDCl_3 , Frequency: 90 MHz[1]

^{13}C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
84.6	$\text{C}\equiv\text{CH}$
68.1	$\text{C}\equiv\text{CH}$
28.3	$-(\text{CH}_2)_4-$ (internal)
18.2	$\equiv\text{C}-\text{CH}_2-$

Note: Predicted values based on typical ranges for terminal alkynes. sp -hybridized carbons of terminal alkynes typically show chemical shifts in the range of δ 70–85 ppm.[2]

Infrared (IR) Spectroscopy

The FT-IR spectrum of **1,9-decadiyne** confirms the presence of its characteristic functional groups.[2] The data presented below is from a gas-phase spectrum.[3]

Wavenumber (cm^{-1})	Intensity	Assignment
~3330	Strong, Sharp	$\equiv\text{C}-\text{H}$ stretch
~2940	Strong	$\text{C}-\text{H}$ stretch (aliphatic)
~2860	Strong	$\text{C}-\text{H}$ stretch (aliphatic)
~2120	Weak	$\text{C}\equiv\text{C}$ stretch
~1465	Medium	$-\text{CH}_2-$ scissoring
~630	Strong, Broad	$\equiv\text{C}-\text{H}$ bend

For a visual representation of the gas-phase IR spectrum, refer to the NIST WebBook.[3]

Mass Spectrometry (MS)

The mass spectrum of **1,9-decadiyne** provides crucial information for confirming its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
134	~25	[M] ⁺ (Molecular Ion)
91	100	[C ₇ H ₇] ⁺ (Tropylium ion - Base Peak)
79	~80	[C ₆ H ₇] ⁺
78	~70	[C ₆ H ₆] ⁺
67	~60	[C ₅ H ₇] ⁺
55	~50	[C ₄ H ₇] ⁺
41	~90	[C ₃ H ₅] ⁺
39	~75	[C ₃ H ₃] ⁺

Molecular Formula: C₁₀H₁₄[\[4\]](#) Molecular Weight: 134.22 g/mol [\[2\]](#)[\[4\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for the analysis of terminal alkynes like **1,9-decadiyne** and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **1,9-decadiyne** for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

^1H NMR Acquisition:

- Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Spectral Width: Approximately 12-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.

^{13}C NMR Acquisition:

- Spectrometer: A high-resolution NMR spectrometer.
- Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
- Spectral Width: Approximately 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).
- Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FTIR spectrometer are clean.
- Place a small drop of neat **1,9-decadiyne** directly onto the ATR crystal or between two salt plates to form a thin liquid film.
- For the salt plate method, ensure there are no air bubbles in the film.

Data Acquisition (FTIR):

- Instrument: A Fourier-transform infrared spectrometer.
- Mode: Typically Attenuated Total Reflectance (ATR) or transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal or salt plates should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **1,9-decadiyne** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
- Further dilute this stock solution to a final concentration suitable for GC-MS analysis (typically in the $\mu\text{g/mL}$ to ng/mL range).

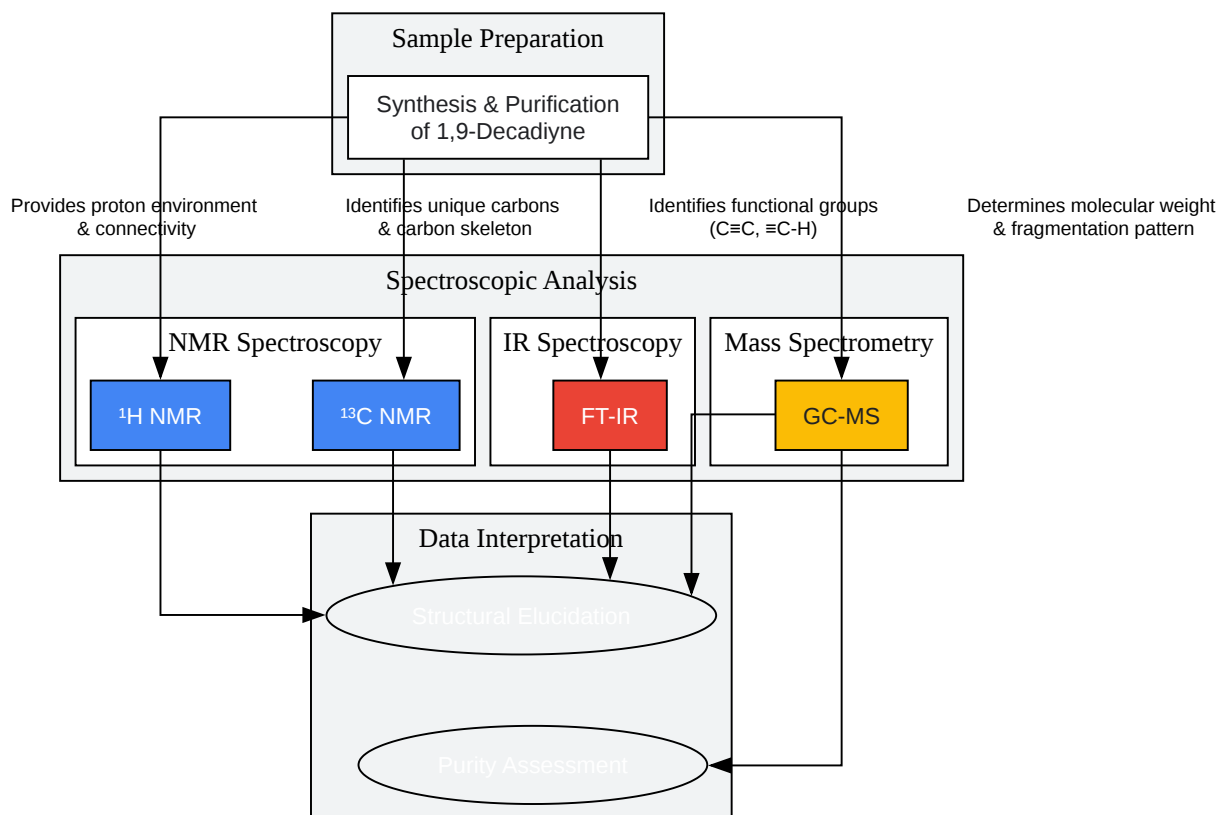
Instrumentation and Parameters:

- Gas Chromatograph:
 - Injector: Split/splitless injector, typically operated in split mode to prevent column overloading.

- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: 250 °C for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the characterization of an organic compound like **1,9-decadiyne** using multiple spectroscopic techniques.



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